molecular formula C15H22N4O3 B5670890 4-(3-isoxazolylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-(3-isoxazolylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5670890
M. Wt: 306.36 g/mol
InChI Key: ULVGPYXSFXVEKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazaspiro dodecane compounds involves multiple steps, including bromination, cyanoethylation, alkylation, and reduction processes (Kuroyan, Sarkisyan, & Vartanyan, 1986). These methods provide a framework for the synthesis of complex molecules, including the target compound, by manipulating the side chains and core structures for desired functionalities.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallography and theoretical studies, confirming the presence of specific spatial arrangements and bonding patterns. For example, compounds with 1,5-dioxaspiro and benzimidazole moieties have been analyzed to reveal their triclinic space group structures and hydrogen bonding networks (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Chemical reactions involving isoxazolyl and triazaspiro moieties often lead to compounds with varied chemical properties. For instance, the reaction conditions and the nature of substituents can significantly influence the product's formation and its reactivity (Siv, Vernin, & Metzger, 1979). These reactions are crucial for tailoring the chemical properties of the compounds for specific applications.

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Detailed studies on compounds like 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives provide insights into their thermodynamic properties and stability under various conditions (Zeng, Wang, & Zhang, 2021).

properties

IUPAC Name

1,10-dimethyl-4-(1,2-oxazole-3-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-17-7-6-15(5-3-13(17)20)11-19(9-8-18(15)2)14(21)12-4-10-22-16-12/h4,10H,3,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGPYXSFXVEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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